2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(5-chloro-2-hydroxyanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-2-5-15-10(13(19)20)7-12(18)16-9-6-8(14)3-4-11(9)17/h2-4,6,10,15,17H,1,5,7H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAJECKMWRJSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with allylamine to form an intermediate Schiff base. This intermediate is then subjected to further reactions, such as condensation with a suitable keto acid, to yield the final product. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorinated hydroxyphenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural analogs have been evaluated for their inhibitory effects on various enzymes and receptors involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a study demonstrated that specific analogs inhibited cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Research
The antimicrobial properties of 2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid have been explored against a range of pathogens.
In Vitro Studies
In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Biochemical Applications
The compound's ability to modulate biochemical pathways has been investigated, particularly in relation to enzyme inhibition.
Enzyme Inhibition Studies
Studies have reported that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for DNA replication and cell division.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
The compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring and the amino group. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison of Analogs
Note: Exact molecular weight for the target compound is inferred from analogs in and .
Functional Implications of Substituents
Chlorine Atoms: The 5-chloro group in the target compound enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets. Dichloro analogs () may further amplify this effect but at the cost of reduced aqueous solubility. Methoxy vs.
Amino Side Chains: Allylamino (present in the target compound and –12) introduces a reactive double bond, which may participate in covalent interactions or modulate pharmacokinetics. Benzylamino () or methylthio () substituents alter steric and electronic properties, impacting enzyme inhibition profiles.
Phenyl Ring Modifications :
- Hydroxy and Methyl Groups (–12) balance solubility and steric effects. For example, the 4-hydroxy-2-methyl group in may enhance target specificity through dual hydrogen bonding and hydrophobic interactions.
Biological Activity
2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature regarding its synthesis, biological mechanisms, and activity, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C12H14ClN3O3
- Molecular Weight: 255.70 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell proliferation.
- In Vitro Studies:
- A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective doses for inhibiting cell growth. For instance, the compound showed an IC50 value of approximately 25 µM against human colon cancer cells (HCT116) after 72 hours of treatment .
- Molecular Docking Studies:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Assays:
- Mechanism of Action:
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | HCT116 | 25 | |
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 64 |
Case Studies
Case Study 1: Anticancer Efficacy
A research team investigated the effects of this compound on human colon cancer cells (HCT116). They found that treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis. This study underscores the potential of this compound as a lead candidate for further drug development in cancer therapy.
Case Study 2: Antimicrobial Spectrum
Another study assessed the antimicrobial spectrum of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that while it was more effective against Gram-positive strains, it still exhibited moderate activity against Gram-negative bacteria, suggesting a broad-spectrum potential that warrants further investigation.
Q & A
Q. What are the recommended synthetic routes for 2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A common approach includes:
Amination : Reacting 5-chloro-2-hydroxyaniline with a protected oxobutanoic acid derivative.
Allylation : Introducing the allylamino group via nucleophilic substitution or coupling agents like EDC/HOBt.
Deprotection : Acidic or basic hydrolysis to remove protecting groups (e.g., tert-butyl esters).
Yield optimization strategies:
- Use anhydrous conditions and inert atmospheres to minimize side reactions.
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of allylamine to ensure complete reaction).
- Employ catalysts like DMAP for acylation steps, which improved yields to 72–76% in analogous compounds .
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion.
Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?
- Methodological Answer : A combination of techniques is recommended:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm the presence of allyl (δ 5.1–5.8 ppm for vinyl protons) and aromatic groups (δ 6.8–7.5 ppm for chlorophenol).
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.
- Mass Spectrometry (MS) :
- ESI-MS : Verify molecular weight (e.g., [M-H]⁻ ion at m/z ~325 for similar derivatives) .
- X-ray Crystallography :
- Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure and absolute configuration .
- HPLC-PDA : Assess purity (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
Advanced Research Questions
Q. How can computational modeling predict the interaction between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Computational workflows include:
Q. Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., proteases or kinases).
- Prioritize poses with low binding energy (ΔG < -8 kcal/mol) and hydrogen bonding with key residues (e.g., catalytic triads).
Q. Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in GROMACS to evaluate binding stability. Analyze RMSD (<2 Å) and interaction persistence.
- Example: Analogous 4-oxobutanoic acid derivatives showed stable binding to cathepsin G via hydrophobic and π-π interactions .
Q. QSAR Modeling :
- Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using MOE or RDKit descriptors.
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC50 values)?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Standardize protocols (e.g., pH, temperature, and substrate concentrations). For instance, enzymatic assays at pH 7.4 vs. 6.5 can alter inhibition potency by >50% .
- Compound Purity : Re-evaluate samples via HPLC-MS; impurities >5% can skew results.
- Structural Analogues : Compare activity trends across derivatives. For example, 4-oxobutanoic acid derivatives with electron-withdrawing groups (e.g., -Cl) showed enhanced activity over electron-donating groups (-OCH3) .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers or confounding variables.
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodological Answer : Key SAR strategies:
- Scaffold Modulation : Replace the allylamino group with cyclic amines (e.g., piperidine) to enhance metabolic stability.
- Substituent Effects :
- Introduce para-substituents (e.g., -CF3) on the phenyl ring to improve lipophilicity (logP) and membrane permeability.
- Replace 5-chloro with 5-fluoro to reduce steric hindrance while retaining electronegativity .
- Bioisosterism : Swap the oxobutanoic acid moiety with tetrazole or sulfonamide groups to mimic carboxylate interactions.
- In Silico Screening : Use virtual libraries (e.g., ZINC20) to prioritize derivatives with predicted ADMET properties (e.g., CNS permeability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
